molecular formula C19H22Cl2KN4NaO5S2 B12787245 Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt CAS No. 72828-66-1

Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt

Cat. No.: B12787245
CAS No.: 72828-66-1
M. Wt: 583.5 g/mol
InChI Key: QLXWXUGLGGUPMA-UHFFFAOYSA-M
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Description

Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, azo, and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt involves multiple steps. The process typically starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic compound. The sulfonylation step introduces the sulfonyl group, and the final product is obtained by neutralizing the acid with potassium and sodium salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and azo groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: These compounds share the sulfonyl group but differ in their aromatic structure and functional groups.

    Azo compounds: Similar in having the azo group, but differ in their substituents and overall structure.

Uniqueness

Ethanesulfonic acid, 2-(((2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)phenyl)sulfonyl)amino)-, potassium sodium salt is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

72828-66-1

Molecular Formula

C19H22Cl2KN4NaO5S2

Molecular Weight

583.5 g/mol

IUPAC Name

potassium;sodium;2-[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]sulfonylazanidylethanesulfonate

InChI

InChI=1S/C19H23Cl2N4O5S2.K.Na/c1-4-25(5-2)14-6-7-17(13(3)10-14)23-24-18-11-16(21)19(12-15(18)20)32(29,30)22-8-9-31(26,27)28;;/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,26,27,28);;/q-1;2*+1/p-1

InChI Key

QLXWXUGLGGUPMA-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[N-]CCS(=O)(=O)[O-])Cl)C.[Na+].[K+]

Origin of Product

United States

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